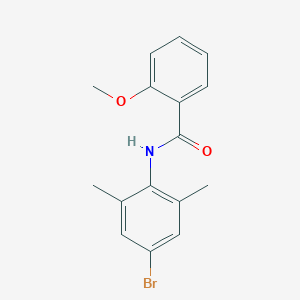![molecular formula C17H20N2O B245124 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide](/img/structure/B245124.png)
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide, also known as MPB, is a chemical compound that belongs to the family of amides. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is not fully understood. However, it is believed to act through multiple pathways. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to have various biochemical and physiological effects. In animal models, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to reduce inflammation, pain sensitivity, and oxidative stress. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to improve learning and memory. However, the effects of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide on humans are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide in lab experiments is its synthetic nature, which allows for the production of high purity and yield. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is also relatively stable and can be stored for long periods of time. However, one of the main limitations of using 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide. One potential direction is the investigation of its potential as an anti-cancer agent. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to inhibit the growth of cancer cells in animal models. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to protect neurons from oxidative stress and apoptosis, which are key factors in the development of these diseases. Finally, the investigation of the mechanisms of action of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is needed to fully understand its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide involves the reaction between 4-(4-pyridinylmethyl)benzaldehyde and 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced by hydrogenation to yield 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide. This method of synthesis has been optimized to yield high purity and yield of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been studied for its potential as an analgesic agent. It has been shown to reduce pain sensitivity in animal models.
In the field of neuroscience, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been investigated for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the risk of neurodegenerative diseases. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been studied for its potential as a cognitive enhancer. It has been shown to improve learning and memory in animal models.
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H20N2O/c1-13(2)11-17(20)19-16-5-3-14(4-6-16)12-15-7-9-18-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
GZPLRDFDZXWARA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Solubilidad |
40.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B245057.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)